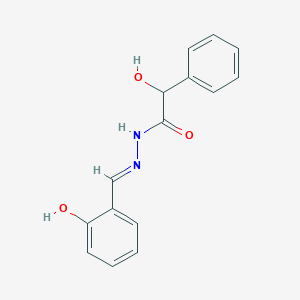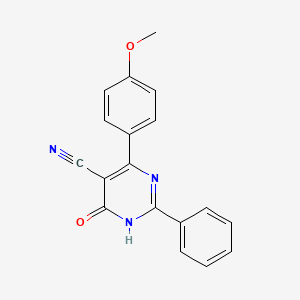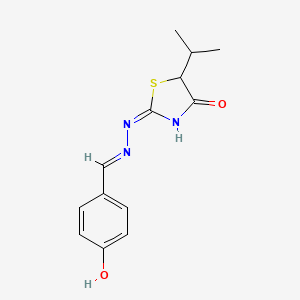
2,6-Dichloroquinazolin-4(3H)-one
Übersicht
Beschreibung
2,6-Dichloroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4Cl2N2O . It has a molecular weight of 215.04 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2,6-Dichloroquinazolin-4(3H)-one is 1S/C8H4Cl2N2O/c9-4-1-2-6-5 (3-4)7 (13)12-8 (10)11-6/h1-3H, (H,11,12,13) .Physical And Chemical Properties Analysis
2,6-Dichloroquinazolin-4(3H)-one is a solid substance . It has a molecular weight of 215.04 and its InChI code is 1S/C8H4Cl2N2O/c9-4-1-2-6-5 (3-4)7 (13)12-8 (10)11-6/h1-3H, (H,11,12,13) .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis and Catalysis
2,6-Dichloroquinazolin-4(3H)-one is involved in eco-friendly synthesis methods and serves as a precursor in catalysis. For example, a study highlights the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ionic liquids, achieving high yields without additional catalysts (Chen et al., 2007). Similarly, silica-bonded S-sulfonic acid has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, demonstrating simplicity in the reaction work-up and the ability of the catalyst to be recycled without losing its catalytic activity (Niknam, Mohammadizadeh & Mirzaee, 2011).
Synthesis Techniques
Various methods have been developed for the synthesis of compounds related to 2,6-Dichloroquinazolin-4(3H)-one. For instance, acetonitrile-mediated synthesis techniques have been used to synthesize 2,4-dichloroquinolines and 2,4-dichloroquinazolines, demonstrating the versatility of these compounds in forming different structural variants (Lee et al., 2006). Additionally, KAl(SO4)2·12H2O (Alum) catalyzed one-pot three-component synthesis methods have been employed to synthesize 2-alkyl and 2-aryl-4(3H)-quinazolinone under microwave irradiation and solvent-free conditions, indicating advancements in the synthesis process (Mohammadi & Hossini, 2011).
Biological Applications
2,6-Dichloroquinazolin-4(3H)-one derivatives have been explored for their potential biological applications. For instance, certain derivatives have shown promise as apoptosis inducers and anticancer agents, with properties like high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009). Additionally, new compounds like 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one have been synthesized and assessed for anti-bacterial activity, further expanding the application range of these compounds in the field of medicine and pharmacology (Ouerghi et al., 2021).
Safety and Hazards
The safety data sheet for 2,6-Dichloroquinazolin-4(3H)-one indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water and vomiting should not be induced .
Zukünftige Richtungen
Quinazolinone and quinazoline derivatives have been studied for their potent antimicrobial and cytotoxic activities . These compounds possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Future research may focus on developing new quinazolinone derivatives with potent antimicrobial activity .
Wirkmechanismus
Target of Action
The primary targets of 2,6-Dichloroquinazolin-4(3H)-one are the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR1, FGFR2, FGFR3) . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
2,6-Dichloroquinazolin-4(3H)-one interacts with its targets by inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3 . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FGFR1, FGFR2, and FGFR3 disrupts the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and survival . The disruption of this pathway can lead to downstream effects such as reduced cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of 2,6-Dichloroquinazolin-4(3H)-one’s action include reduced cell proliferation and angiogenesis due to the inhibition of FGFR1, FGFR2, and FGFR3 . This can lead to significant antitumor activity, as observed in bladder cancer xenograft models overexpressing wild-type FGFR3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloroquinazolin-4(3H)-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Eigenschaften
IUPAC Name |
2,6-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJZIBHISYWVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557574 | |
| Record name | 2,6-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinazolin-4(3H)-one | |
CAS RN |
20197-87-9 | |
| Record name | 2,6-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)



![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)



![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
![2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417626.png)
